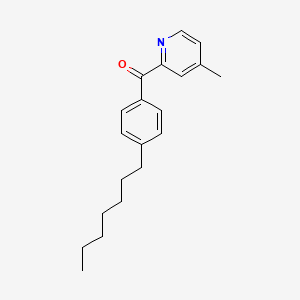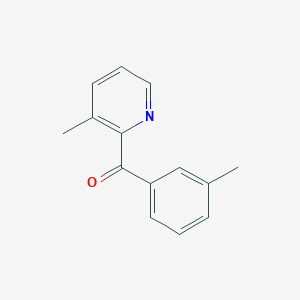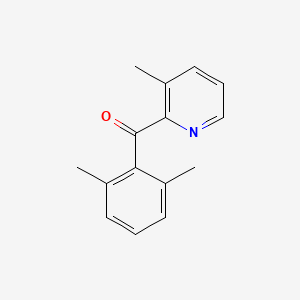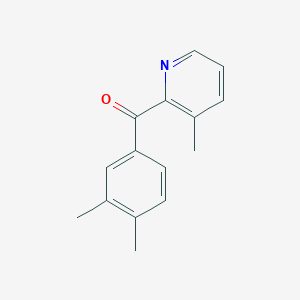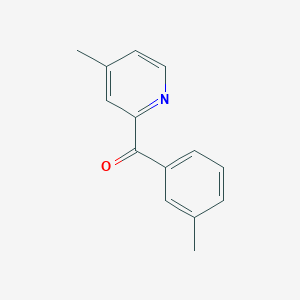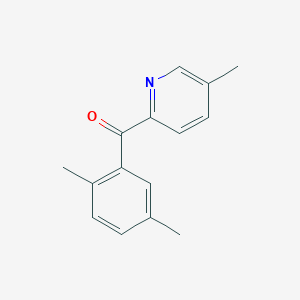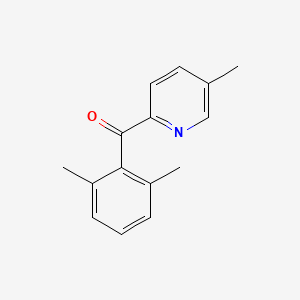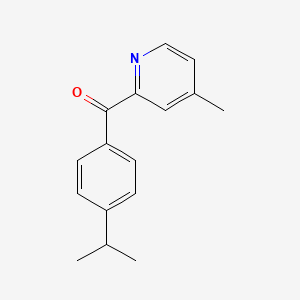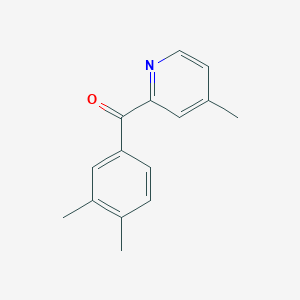
3-Methyl-2-(4-pentylbenzoyl)pyridine
Vue d'ensemble
Description
3-Methyl-2-(4-pentylbenzoyl)pyridine (MPBP) is a synthetic compound that belongs to the family of pyridine derivatives. It has gained significant attention in recent years due to its potential applications in scientific research, particularly in the field of neuroscience. MPBP is known to have a high affinity for the nicotinic acetylcholine receptors (nAChRs), which are widely distributed in the central nervous system (CNS).
Applications De Recherche Scientifique
Overview of Heterocyclic Compounds in Research
Research on compounds similar to 3-Methyl-2-(4-pentylbenzoyl)pyridine, particularly those involving pyridine and its derivatives, has been extensive due to their significant applications in various scientific fields. Pyridine derivatives are known for their broad spectrum of biological activities, making them crucial in medicinal chemistry and other scientific domains. These compounds have been explored for their potential in drug development, catalysis, and materials science, among other areas.
Applications in Medicinal Chemistry
Pyridine and its derivatives, including structures similar to this compound, play a pivotal role in medicinal chemistry. They have been reported to possess various biological activities, with numerous compounds currently in clinical use. Their applications span across a wide range of therapeutic areas, including anticancer, antibacterial, antifungal, and anti-inflammatory treatments. The unique structural features of these compounds allow for effective binding with different enzymes and receptors in biological systems, facilitating the development of new pharmaceuticals (Altaf, Shahzad, Gul, Rasool, Badshah, Lal, & Khan, 2015).
Role in Chemosensing
In addition to their medicinal importance, pyridine derivatives are highly effective in chemosensing applications due to their high affinity for various ions and neutral species. They have been used as chemosensors for the determination of different species in environmental, agricultural, and biological samples. This makes them valuable tools in analytical chemistry for detecting and quantifying specific analytes (Abu-Taweel, Ibrahim, Khan, Al-Saidi, Alshamrani, Alhumaydhi, & Alharthi, 2022).
Contributions to Materials Science
Pyridine derivatives have also found applications in materials science, particularly in the development of new materials for solid-phase extraction, separation, and purification processes. Their unique properties have been exploited in modifying materials for enhanced performance in various analytical techniques, including liquid and gas chromatography and capillary electrophoresis. Ionic liquid-modified materials, in particular, have shown great potential in this area, offering improved selectivity and sensitivity for the extraction and separation of complex mixtures (Vidal, Riekkola, & Canals, 2012).
Potential in Optoelectronics
Moreover, the incorporation of pyridine and its derivatives into π-extended conjugated systems has shown great promise in the creation of novel optoelectronic materials. These compounds have been explored for their applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors, contributing to advancements in the field of optoelectronics. The development of luminescent small molecules and chelate compounds featuring pyridine or pyrimidine rings highlights the versatility and potential of these heterocycles in the design of new materials for optoelectronic applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Propriétés
IUPAC Name |
(3-methylpyridin-2-yl)-(4-pentylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-3-4-5-8-15-9-11-16(12-10-15)18(20)17-14(2)7-6-13-19-17/h6-7,9-13H,3-5,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXKQIVOSQOEXLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)C2=C(C=CC=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







